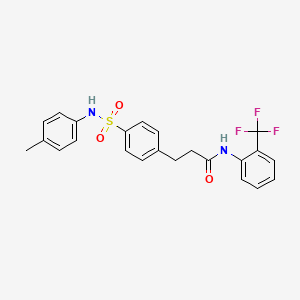
3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide, also known as TAK-659, is a chemical compound that has been studied for its potential use in treating various diseases.
作用机制
3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide inhibits BTK by binding to its active site, preventing it from phosphorylating downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide can inhibit the growth of cancer cells and reduce inflammation in autoimmune disorders. It has also been found to improve the survival rate of mice with lymphoma and reduce the severity of symptoms in models of autoimmune diseases.
实验室实验的优点和局限性
One advantage of 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of more soluble analogs of 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide that can be administered more easily in vivo. Additionally, further studies are needed to fully understand the mechanisms of action of 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide and its potential applications in various diseases.
In conclusion, 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide is a promising chemical compound that has been studied for its potential use in treating various diseases. Its specificity for BTK and its ability to inhibit the growth of cancer cells and reduce inflammation make it a promising candidate for further research. However, more studies are needed to fully understand its mechanisms of action and potential applications in various diseases.
合成方法
The synthesis of 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with p-toluenesulfonyl chloride to form 4-(N-(p-tolyl)sulfamoyl)aniline. This compound is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base to form 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide. The final product is purified using column chromatography.
科学研究应用
3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide has been studied for its potential use in treating various diseases, including cancer and autoimmune disorders. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of these diseases.
属性
IUPAC Name |
3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O3S/c1-16-6-11-18(12-7-16)28-32(30,31)19-13-8-17(9-14-19)10-15-22(29)27-21-5-3-2-4-20(21)23(24,25)26/h2-9,11-14,28H,10,15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZREXDUHIZLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

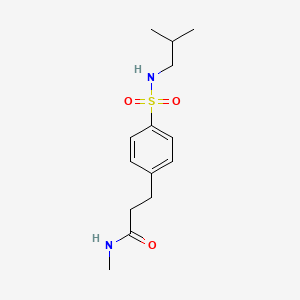
![4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709494.png)


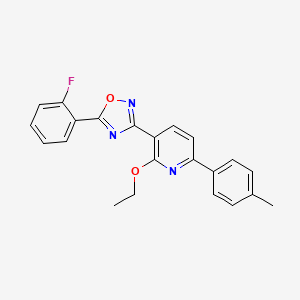
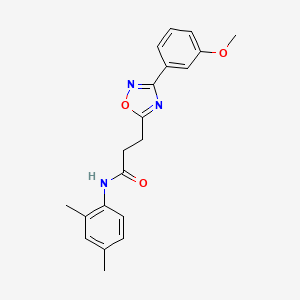
![2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7709534.png)
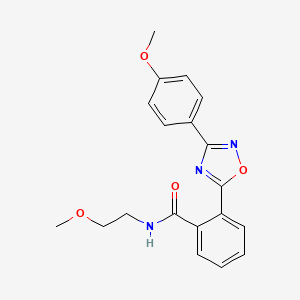
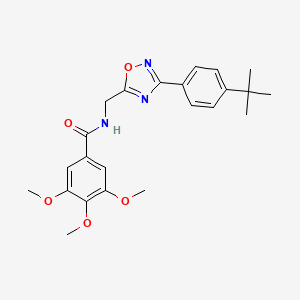
![(E)-N'-((1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7709548.png)
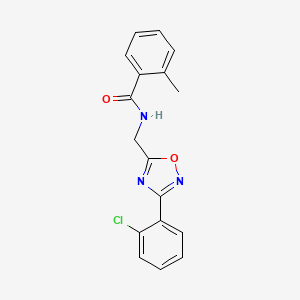
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide](/img/structure/B7709566.png)
![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)
